molecular formula C10H18N2O6 B1229776 Nopalinic acid CAS No. 63409-16-5

Nopalinic acid

Cat. No. B1229776
CAS RN: 63409-16-5
M. Wt: 262.26 g/mol
InChI Key: UXZAXFPFSQRZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nopalinic acid, also known as nopalinate or ornaline, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Nopalinic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, nopalinic acid is primarily located in the cytoplasm. Outside of the human body, nopalinic acid can be found in fats and oils. This makes nopalinic acid a potential biomarker for the consumption of this food product.
Ornaline is a glutamic acid derivative in which one of the amino hydrogens of glutamic acid has been replaced by a 4-amino-1-carboxybutyl group. It has a role as a plant metabolite. It is a glutamic acid derivative, an ornithine derivative, a tricarboxylic acid and a non-proteinogenic alpha-amino acid.

Scientific Research Applications

Role in Plant Stress Response

  • Nopalinic acid plays a role in plant stress responses. A study demonstrated the impact of salicylic acid and nitric oxide on growth, photosynthesis, and oxidative stress response in salt-stressed Vigna angularis. This suggests potential applications in enhancing plant resilience to environmental stressors (Ahanger et al., 2019).

Microencapsulation in Food Industry

  • Nopalinic acid's derivatives, like nopal mucilage, have been used for microencapsulation of food ingredients. Research on encapsulating gallic acid with nopal mucilage by spray drying highlights its potential in food preservation and maintaining nutritional value (Medina‐Torres et al., 2013).

Diabetes Management

  • Studies indicate that nopal, containing nopalinic acid, may regulate postprandial blood glucose and affect incretins and antioxidant activity, which is significant for managing type 2 diabetes (López‐Romero et al., 2014).

Environmental Remediation

  • The use of nopal, containing nopalinic acid, for environmental remediation has been explored. One study focused on using Opuntia albicarpa for cadmium removal from aqueous systems, demonstrating its potential in water purification and environmental clean-up applications (Beltrán-Hernández et al., 2015).

Nutraceutical Applications

  • Nopal's (Opuntia spp.) effects on metabolic syndrome, related to nopalinic acid, suggest its use in nutraceutical applications, particularly in addressing cardiovascular diseases, diabetes, and obesity (Angulo-Bejarano et al., 2019).

Genetic Research

  • Nopalinic acid is also significant in genetic research. The nopaline catabolism genes on the Ti plasmid of Agrobacterium tumefaciens C58, involving nopalinic acid, highlight its role in genetic studies related to plant-bacteria interactions (Schardl & Kado, 2004).

properties

CAS RN

63409-16-5

Product Name

Nopalinic acid

Molecular Formula

C10H18N2O6

Molecular Weight

262.26 g/mol

IUPAC Name

2-[(4-amino-1-carboxybutyl)amino]pentanedioic acid

InChI

InChI=1S/C10H18N2O6/c11-5-1-2-6(9(15)16)12-7(10(17)18)3-4-8(13)14/h6-7,12H,1-5,11H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

UXZAXFPFSQRZOZ-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN

Canonical SMILES

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 grams of nopaline were dissolved in 35 ml of 1M NaOH and the solution was heated at 100° C. for 12 hours. The reaction mixture was evaporated to dryness to remove ammonia and the crude solid material was dissolved in 25 ml of water. The pH was adjusted to 0.8 to 1.0 and the pH-adjusted solution was chromatographed on a strong cationic exchange column (H+ form). After washing with two column volumes of water, the column was eluted with 10% aqueous ammonia. The eluate containing the nopalinic acid was evaporated to dryness, dissolved in 15 ml of water, adjusted to pH 3.2-3.5 with 1M HCl, and recrystallized by adding approximately 1.5 volumes of ethanol (or acetone). The crystals were recrystallized from aqueous acetone. The characteristics of the compound were as follows:
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nopalinic acid
Reactant of Route 2
Reactant of Route 2
Nopalinic acid
Reactant of Route 3
Nopalinic acid
Reactant of Route 4
Nopalinic acid
Reactant of Route 5
Nopalinic acid
Reactant of Route 6
Nopalinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.